

endo-BCN-PEG2-Biotin CAS number and molecular weight

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Compound of Interest

Compound Name: *endo-BCN-PEG2-Biotin*

Cat. No.: *B12055612*

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In-Depth Technical Guide: endo-BCN-PEG2-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **endo-BCN-PEG2-Biotin**, a key reagent in modern bioconjugation and chemical biology. We will delve into its chemical properties, core applications, and detailed experimental protocols, offering a practical resource for its implementation in research and development.

Core Compound Data

endo-BCN-PEG2-Biotin is a heterobifunctional linker that plays a critical role in the precise labeling and isolation of biomolecules. It incorporates three key functional components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a biotin moiety. This strategic design enables researchers to perform highly efficient and specific biomolecular conjugations.

The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for covalent labeling of azide-modified molecules in biological systems without the need for cytotoxic copper catalysts. The short PEG2 spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can reduce steric hindrance during conjugation.

The terminal biotin group exhibits a high-affinity binding to streptavidin and avidin, making it an invaluable tool for the purification, detection, and immobilization of labeled biomolecules.

Property	Value
CAS Number	1393600-24-2
Molecular Weight	Approximately 550.71 g/mol
Molecular Formula	C ₂₇ H ₄₂ N ₄ O ₆ S
Purity	Typically ≥95%

Key Applications in Research and Drug Development

The unique trifunctional nature of **endo-BCN-PEG2-Biotin** makes it a versatile tool for a range of applications:

- **Bioorthogonal Labeling:** The BCN group's reactivity with azides allows for the specific labeling of proteins, glycans, lipids, and nucleic acids that have been metabolically or enzymatically engineered to contain azide groups. This is particularly powerful for studying biological processes in living cells and organisms.
- **Affinity Purification:** Once a target molecule is labeled with **endo-BCN-PEG2-Biotin**, the biotin tag can be used for efficient isolation and enrichment using streptavidin-coated beads or surfaces. This is a common workflow in proteomics for identifying protein-protein interactions or post-translational modifications.
- **Drug Delivery Systems:** The principles of bioorthogonal chemistry are increasingly being applied to the development of targeted drug delivery systems. Linkers like **endo-BCN-PEG2-Biotin** can be used to conjugate therapeutic agents to targeting moieties, such as antibodies, for site-specific drug release.
- **Fluorescent Imaging:** By using a fluorescently labeled streptavidin in conjunction with biotinylated targets, researchers can visualize the localization and dynamics of specific biomolecules within cells or tissues.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **endo-BCN-PEG2-Biotin**. These protocols are based on established procedures in the field and should be optimized for specific experimental contexts.

General Protocol for Labeling Azide-Modified Proteins with **endo-BCN-PEG2-Biotin**

This protocol describes the fundamental steps for conjugating **endo-BCN-PEG2-Biotin** to a protein that has been modified to contain an azide group.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- **endo-BCN-PEG2-Biotin**
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction tubes
- Shaker or rotator

Procedure:

- Prepare a stock solution of **endo-BCN-PEG2-Biotin**: Dissolve the required amount of **endo-BCN-PEG2-Biotin** in anhydrous DMSO to create a stock solution of 10 mM.
- Determine the molar ratio: The optimal molar excess of the BCN reagent over the azide-modified protein will need to be determined empirically. A starting point of 10- to 50-fold molar excess is recommended.
- Reaction setup: In a reaction tube, combine the azide-modified protein solution with the calculated volume of the **endo-BCN-PEG2-Biotin** stock solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% to minimize protein denaturation.

- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking or rotation. The reaction time may require optimization.
- Removal of excess reagent: After the incubation, the unreacted **endo-BCN-PEG2-Biotin** can be removed using methods such as dialysis, size-exclusion chromatography (e.g., using a desalting column), or tangential flow filtration, depending on the protein's properties and downstream application.
- Verification of labeling: The success of the biotinylation can be confirmed by various methods, including a Western blot using a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the addition of the **endo-BCN-PEG2-Biotin** moiety.

Protocol for Affinity Purification of a Biotinylated Protein

This protocol outlines the procedure for capturing and isolating a protein that has been labeled with **endo-BCN-PEG2-Biotin** using streptavidin-conjugated magnetic beads.

Materials:

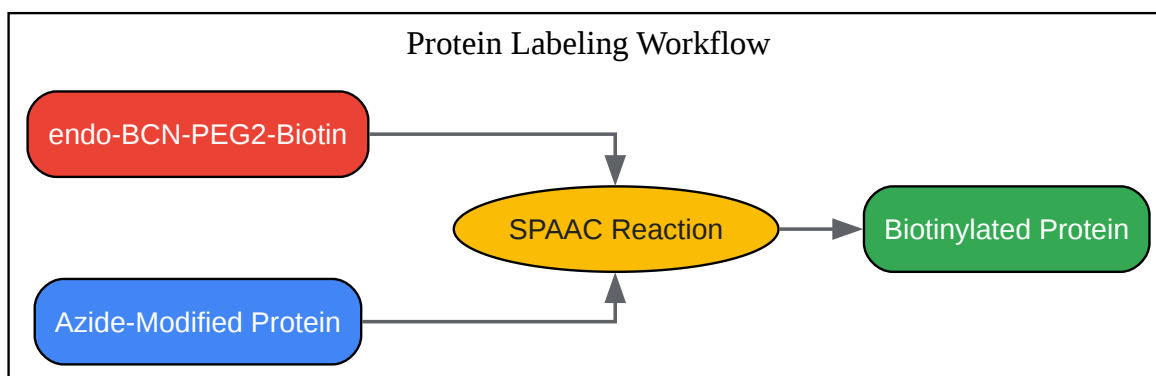
- Biotinylated protein sample (from the previous protocol)
- Streptavidin-conjugated magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Magnetic rack
- Reaction tubes

Procedure:

- Prepare the streptavidin beads: Resuspend the streptavidin magnetic beads in the wash buffer. Place the tube on a magnetic rack to capture the beads and discard the supernatant. Repeat this washing step two more times.
- Binding of the biotinylated protein: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin.
- Washing: Place the tube on the magnetic rack to capture the beads and discard the supernatant containing unbound proteins. Wash the beads three to five times with the wash buffer to remove non-specifically bound proteins.
- Elution: To elute the captured protein, resuspend the beads in the elution buffer. Incubate for 5-10 minutes at room temperature. Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.
- Neutralization: If an acidic elution buffer was used, immediately neutralize the eluate by adding a small volume of the neutralization buffer.
- Analysis: The purified protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

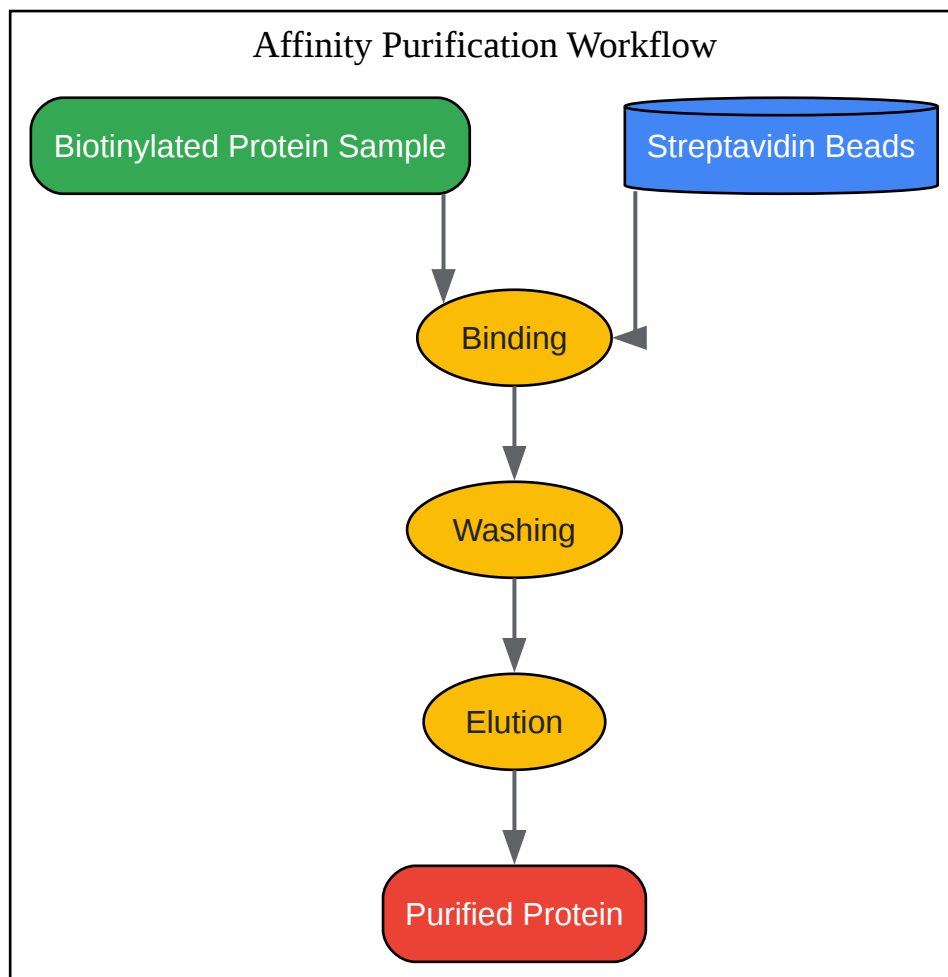
Visualizing Workflows and Pathways

To better illustrate the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.



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Workflow for SPAAC-mediated protein biotinylation.



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Steps for the affinity purification of a biotinylated protein.

This technical guide provides a foundational understanding and practical protocols for the use of **endo-BCN-PEG2-Biotin**. For specific applications, further optimization of the described methods is encouraged to achieve the best results.

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